molecular formula C15H10ClNO2 B034599 [(4-Chlorophenyl)-cyanomethyl] benzoate CAS No. 19788-56-8

[(4-Chlorophenyl)-cyanomethyl] benzoate

Cat. No. B034599
CAS RN: 19788-56-8
M. Wt: 271.7 g/mol
InChI Key: JIXHRDQEHLUULV-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)-cyanomethyl] benzoate, also known as CCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCB is a white crystalline powder with a molecular weight of 277.71 g/mol and a melting point of 102-104°C.

Mechanism Of Action

The exact mechanism of action of [(4-Chlorophenyl)-cyanomethyl] benzoate is not fully understood. However, it is believed that [(4-Chlorophenyl)-cyanomethyl] benzoate exerts its biological activity by inhibiting certain enzymes and proteins in the target cells. For example, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication and cell division. [(4-Chlorophenyl)-cyanomethyl] benzoate has also been shown to inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.

Biochemical And Physiological Effects

[(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to have various biochemical and physiological effects on different cell types. For example, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. [(4-Chlorophenyl)-cyanomethyl] benzoate has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes. In addition, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of certain enzymes involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [(4-Chlorophenyl)-cyanomethyl] benzoate in lab experiments is its high purity and stability. [(4-Chlorophenyl)-cyanomethyl] benzoate is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using [(4-Chlorophenyl)-cyanomethyl] benzoate is its potential toxicity. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to be toxic to certain cell types at high concentrations. Therefore, it is important to use appropriate safety measures when handling [(4-Chlorophenyl)-cyanomethyl] benzoate in lab experiments.

Future Directions

There are several future directions for the scientific research on [(4-Chlorophenyl)-cyanomethyl] benzoate. One of the potential applications of [(4-Chlorophenyl)-cyanomethyl] benzoate is in the development of new antimicrobial agents. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to have potent antibacterial and antiviral activity, and further studies are needed to determine its potential as a new class of antibiotics. Another future direction for the research on [(4-Chlorophenyl)-cyanomethyl] benzoate is in the development of new anticancer agents. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its potential as a new class of chemotherapeutic agents. Finally, [(4-Chlorophenyl)-cyanomethyl] benzoate has potential applications in material science and environmental science, and further studies are needed to explore its potential in these fields.
Conclusion:
In conclusion, [(4-Chlorophenyl)-cyanomethyl] benzoate ([(4-Chlorophenyl)-cyanomethyl] benzoate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. [(4-Chlorophenyl)-cyanomethyl] benzoate has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to possess antimicrobial, antiviral, and anticancer properties, and further studies are needed to determine its potential as a new class of antibiotics and chemotherapeutic agents. Despite its potential toxicity, [(4-Chlorophenyl)-cyanomethyl] benzoate is a promising compound for future scientific research.

Synthesis Methods

[(4-Chlorophenyl)-cyanomethyl] benzoate can be synthesized by the reaction of 4-chlorobenzyl chloride with potassium cyanide, followed by the reaction of the resulting 4-chlorobenzyl cyanide with benzoyl chloride. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Scientific Research Applications

[(4-Chlorophenyl)-cyanomethyl] benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to possess antimicrobial, antiviral, and anticancer properties. In material science, [(4-Chlorophenyl)-cyanomethyl] benzoate has been used as a building block for the synthesis of various organic materials such as liquid crystals and polymers. In environmental science, [(4-Chlorophenyl)-cyanomethyl] benzoate has been studied for its potential use as a pesticide and herbicide.

properties

CAS RN

19788-56-8

Product Name

[(4-Chlorophenyl)-cyanomethyl] benzoate

Molecular Formula

C15H10ClNO2

Molecular Weight

271.7 g/mol

IUPAC Name

[(4-chlorophenyl)-cyanomethyl] benzoate

InChI

InChI=1S/C15H10ClNO2/c16-13-8-6-11(7-9-13)14(10-17)19-15(18)12-4-2-1-3-5-12/h1-9,14H

InChI Key

JIXHRDQEHLUULV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)Cl

synonyms

α-(Benzoyloxy)-4-chlorobenzeneacetonitrile

Origin of Product

United States

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